2-Methylbutyl 4-nitrobenzoate
Description
Overview of Ester Synthesis and Reactivity in Chemical Research
Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. researchgate.net They are commonly synthesized through the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netnih.gov Other methods include the reaction of alcohols with more reactive carboxylic acid derivatives like acid chlorides and acid anhydrides. chemicalbook.comlibretexts.org
The reactivity of esters is centered around the carbonyl group, which can undergo nucleophilic acyl substitution. libretexts.org Common reactions of esters include hydrolysis back to a carboxylic acid and an alcohol, transesterification to form a different ester, and reduction to yield primary alcohols or aldehydes. libretexts.org Their relative stability compared to other carboxylic acid derivatives makes them useful intermediates in organic synthesis. libretexts.orglibretexts.org
Significance of Nitroaromatic Compounds in Synthetic Chemistry
Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are of considerable importance in synthetic chemistry. nih.govsrce.hr The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds key precursors in the synthesis of a wide array of materials, including dyes, polymers, and pharmaceuticals. srce.hrorgsyn.org For instance, the reduction of the nitro group to an amine is a fundamental transformation for producing anilines, which are versatile building blocks. nih.gov Furthermore, nitroaromatic compounds themselves have applications as explosives and are studied for their biological activities. srce.hr
Contextualization of 2-Methylbutyl 4-nitrobenzoate (B1230335) within Ester and Nitroarene Chemistry
2-Methylbutyl 4-nitrobenzoate is a specific example of a nitrobenzoate ester. Its synthesis would most likely involve the esterification of 4-nitrobenzoic acid with 2-methylbutanol. This reaction combines a well-known nitroaromatic acid with a branched-chain alcohol. The properties of this molecule are therefore influenced by both the nitro-substituted aromatic ring and the branched alkyl chain of the alcohol.
The precursor, 4-nitrobenzoic acid, is a common reagent in organic synthesis. The esterification to form this compound would yield a compound with a specific set of physical properties, such as boiling point, viscosity, and solubility, which are influenced by the size and branching of the alkyl group.
Research Gaps and Opportunities in the Study of Branched-Chain Nitrobenzoate Esters
While the chemistry of simple alkyl nitrobenzoates is relatively well-established, there are significant research gaps concerning their branched-chain counterparts, like this compound. The introduction of branching in the alkyl chain can have a profound impact on the physical and chemical properties of the ester.
One area ripe for investigation is the influence of branched chains on the physical properties of nitrobenzoate esters. Studies on other branched-chain esters, such as those used in biofuels and lubricants, have shown that branching can significantly lower the pour point and improve cold-flow properties. researchgate.net Similar effects would be expected for branched-chain nitrobenzoate esters, which could be advantageous for applications requiring a wide liquid range.
Furthermore, the metabolic and environmental fate of branched-chain nitrobenzoate esters is an understudied area. The biodegradation of nitroaromatic compounds can be complex, and the structure of the alkyl chain could influence the rate and pathways of degradation by microorganisms. acs.org Understanding these processes is crucial for assessing the environmental impact and potential for bioremediation of such compounds. nih.gov
Finally, there is an opportunity to explore the use of branched-chain nitrobenzoate esters as intermediates in the synthesis of novel materials and biologically active molecules. The specific steric and electronic environment created by the branched alkyl group could lead to unique reactivity or biological interactions that are not observed with their straight-chain analogs.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6294-45-7 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-methylbutyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-9(2)8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
OPTWCGBPFYHUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Methylbutyl 4 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a definitive structural assignment of 2-Methylbutyl 4-nitrobenzoate (B1230335) can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
For the aromatic portion of the molecule, two distinct signals are expected for the protons on the 4-nitrophenyl group, appearing as doublets due to coupling with adjacent protons. The protons ortho to the nitro group would be shifted further downfield compared to those meta to it, typically in the range of δ 8.0-8.3 ppm. rsc.orgchemicalbook.com The protons on the 2-methylbutyl chain would exhibit more complex splitting patterns. The methylene (B1212753) protons adjacent to the ester oxygen (OCH₂) would be expected around δ 4.0-4.5 ppm. The methine proton (CH) would likely appear as a multiplet, and the methyl groups (CH₃) would be observed at higher field strengths (lower ppm values).
A detailed hypothetical ¹H NMR data table is presented below:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic (ortho to NO₂) | 8.3 - 8.2 | d | ~8-9 |
| Aromatic (meta to NO₂) | 8.1 - 8.0 | d | ~8-9 |
| -OCH₂- | 4.4 - 4.2 | m | |
| -CH(CH₃)- | 2.0 - 1.8 | m | |
| -CH₂- (ethyl) | 1.6 - 1.4 | m | |
| -CH₃ (terminal) | 1.0 - 0.9 | t | ~7 |
| -CH₃ (on chiral center) | 1.0 - 0.9 | d | ~7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-Methylbutyl 4-nitrobenzoate, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the 2-methylbutyl group.
Based on data for similar compounds, the carbonyl carbon of the ester is expected to appear in the range of δ 165-170 ppm. rsc.orgoregonstate.eduwisc.edu The aromatic carbons will have shifts between δ 120-155 ppm, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the 2-methylbutyl chain will appear at higher field strengths.
A hypothetical ¹³C NMR data table is provided below:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 163 |
| C-NO₂ (Aromatic) | 151 - 150 |
| C (Aromatic, ipso to C=O) | 136 - 135 |
| CH (Aromatic, ortho to C=O) | 131 - 130 |
| CH (Aromatic, ortho to NO₂) | 124 - 123 |
| -OCH₂- | 70 - 65 |
| -CH(CH₃)- | 40 - 35 |
| -CH₂- (ethyl) | 30 - 25 |
| -CH₃ (on chiral center) | 20 - 15 |
| -CH₃ (terminal) | 15 - 10 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. researchgate.netresearchgate.netcolumbia.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the 2-methylbutyl chain, helping to trace the connectivity from the -OCH₂- group down to the terminal methyl group. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com This is crucial for confirming the connection between the 2-methylbutyl group and the 4-nitrobenzoate moiety through the ester linkage, by observing a correlation between the -OCH₂- protons and the carbonyl carbon. columbia.eduyoutube.com
Application of NMR Shift Reagents for Enhanced Spectral Resolution
In cases where NMR signals overlap, particularly in the aliphatic region of the ¹H NMR spectrum, lanthanide shift reagents can be employed to improve spectral resolution. libretexts.org These reagents, such as complexes of europium or praseodymium, are Lewis acids that can coordinate to the basic sites in the molecule, in this case, the ester carbonyl oxygen. libretexts.orgtcichemicals.com This coordination induces significant changes in the chemical shifts of nearby protons, spreading out the signals and simplifying the interpretation of the spectrum. libretexts.org The magnitude of the induced shift is dependent on the distance of the proton from the coordination site, which can also provide additional structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Ester Carbonyl Groups
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For an α,β-unsaturated ester like this, this peak is typically observed in the region of 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation with the aromatic ring and the electron-withdrawing effect of the nitro group can influence the exact position of this band. sciencing.combrainly.com In addition to the carbonyl stretch, other characteristic bands would include those for the C-O-C stretching of the ester, the N-O stretching of the nitro group, and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. sciencing.combrainly.com
A summary of the key expected IR absorptions is presented below:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1715 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
| Nitro N-O | Asymmetric Stretch | 1550 - 1490 |
| Nitro N-O | Symmetric Stretch | 1355 - 1315 |
| Ester C-O | Stretch | 1300 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
Identification of Nitro Group Asymmetric and Symmetric Stretches
The infrared (IR) spectrum of this compound is characterized by the prominent absorption bands corresponding to the nitro (NO₂) functional group. Due to the significant polarity of the N-O bonds, these stretches are typically strong and readily identifiable. spectroscopyonline.com For aromatic nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected in specific regions of the spectrum. orgchemboulder.comorgchemboulder.com
The asymmetric stretch gives rise to a strong absorption band typically observed between 1550 cm⁻¹ and 1475 cm⁻¹. orgchemboulder.comorgchemboulder.com Concurrently, the symmetric stretch results in another strong band, generally appearing in the 1360 cm⁻¹ to 1290 cm⁻¹ range. orgchemboulder.comorgchemboulder.com The presence of this pair of intense peaks is a reliable diagnostic indicator for the nitro group. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds |
| Asymmetric NO₂ Stretch | 1550 - 1475 |
| Symmetric NO₂ Stretch | 1360 - 1290 |
This table outlines the characteristic infrared absorption ranges for the nitro group in aromatic compounds.
Analysis of Aromatic and Aliphatic C-H Stretches
The infrared spectrum of this compound also reveals distinct absorption bands associated with the carbon-hydrogen (C-H) stretching vibrations of both its aromatic and aliphatic components.
Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. These signals are generally of medium to weak intensity. In contrast, aliphatic C-H stretching vibrations from the 2-methylbutyl group are observed just below 3000 cm⁻¹. These are usually strong, sharp peaks. The differentiation between these two types of C-H stretches provides clear evidence for the presence of both the benzene (B151609) ring and the alkyl chain within the molecule.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
This table indicates the general regions for aromatic and aliphatic C-H stretching vibrations in an IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions of the 4-Nitrobenzoate Chromophore
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-nitrobenzoate chromophore. A chromophore is a part of a molecule that absorbs light in the ultraviolet or visible region. libretexts.org In this molecule, the benzene ring is conjugated with both a carbonyl group (C=O) from the ester and a nitro group (NO₂). This extended conjugation significantly influences the electronic transitions.
The primary absorption is due to a π → π* transition within this conjugated system. The presence of the nitro group, a powerful electron-withdrawing group, and the carbonyl group alters the energy levels of the molecular orbitals, typically causing a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to unsubstituted benzene.
Molar Absorptivity and Wavelength of Maximum Absorbance
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters determined from a UV-Vis spectrum. For compounds containing the 4-nitrobenzoate chromophore, a strong absorption is typically observed in the UV region. For instance, procaine, which contains a related p-aminobenzoate chromophore, exhibits a λmax around 279 nm in acidic solution. 182.160.97 While specific experimental values for this compound's molar absorptivity and λmax require direct measurement, the extended benzene chromophore in similar structures leads to significant absorbance. 182.160.97
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₅NO₄. sci-toys.com
Fragmentation Pathways and Their Elucidation in Structural Analysis
One of the most probable initial fragmentation steps is the cleavage of the C-O bond of the ester linkage, leading to the formation of a 4-nitrobenzoyl cation and a 2-methylbutyl radical. The 4-nitrobenzoyl cation is a resonance-stabilized species and would be expected to be a prominent peak in the mass spectrum.
Another significant fragmentation pathway involves the cleavage of the alkyl group itself. Branched alkanes often fragment at the branch point to form more stable secondary or tertiary carbocations. youtube.com In the case of the 2-methylbutyl group, cleavage can occur at various positions, leading to the loss of methyl or ethyl radicals and the formation of corresponding carbocations.
A McLafferty-type rearrangement is also a possibility for esters with sufficiently long alkyl chains. youtube.com This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. For this compound, this would result in the formation of a protonated 4-nitrobenzoic acid and the elimination of 2-methyl-1-butene.
The nitro group itself can also influence the fragmentation pattern. A characteristic feature in the mass spectra of nitroaromatic compounds is the loss of NO and NO₂. youtube.com Therefore, fragments corresponding to the loss of these neutral species from the molecular ion or other fragment ions are anticipated.
A summary of the predicted major fragmentation pathways for this compound is presented in the table below.
| Proposed Fragment | Structure | m/z (Predicted) | Plausible Formation Pathway |
| 4-Nitrobenzoyl cation | C₇H₄NO₃⁺ | 150 | α-cleavage of the ester C-O bond |
| 2-Methylbutyl cation | C₅H₁₁⁺ | 71 | Cleavage of the ester C-O bond |
| [M - CH₃]⁺ | C₁₁H₁₂NO₄⁺ | 222 | Loss of a methyl radical from the alkyl chain |
| [M - C₂H₅]⁺ | C₁₀H₁₀NO₄⁺ | 208 | Loss of an ethyl radical from the alkyl chain |
| Protonated 4-nitrobenzoic acid | C₇H₅NO₄⁺ | 168 | McLafferty rearrangement |
| [M - NO]⁺ | C₁₂H₁₅NO₃⁺ | 221 | Loss of nitric oxide from the molecular ion |
| [M - NO₂]⁺ | C₁₂H₁₅O₂⁺ | 191 | Loss of nitrogen dioxide from the molecular ion |
X-Ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been reported in the reviewed literature, the solid-state structures of analogous nitrobenzoate esters, such as methyl 4-nitrobenzoate and other substituted derivatives, provide a strong basis for predicting its crystallographic features. nih.gov
The crystal packing of organic molecules is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. In the case of this compound, the presence of the nitro group and the ester functionality will play a crucial role in directing the crystal packing.
It is anticipated that weak C-H···O hydrogen bonds will be a significant feature of the crystal structure, involving the aromatic and alkyl C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors. nih.gov These interactions are a common motif in the crystal structures of nitrobenzoate esters and contribute to the formation of extended networks.
The internal geometry of the this compound molecule in the solid state can be predicted with reasonable accuracy by examining the crystallographic data of related compounds. iucr.orgresearchgate.netiucr.org
| Parameter | Expected Value/Range | Comments |
| Bond Lengths (Å) | ||
| C(ar)-C(ar) | ~1.39 | Typical aromatic C-C bond length. |
| C(ar)-C(O) | ~1.49 | Single bond between aromatic ring and carbonyl carbon. |
| C=O | ~1.21 | Double bond of the carbonyl group. |
| C(O)-O | ~1.34 | Single bond in the ester linkage. |
| O-C(alkyl) | ~1.47 | Single bond between ester oxygen and alkyl carbon. |
| C(ar)-N | ~1.48 | Single bond between aromatic ring and nitro group nitrogen. |
| N=O | ~1.22 | Double bond in the nitro group. |
| Bond Angles (°) | ||
| C(ar)-C(ar)-C(ar) | ~120 | Angle within the benzene ring. |
| C(ar)-C(O)-O | ~125 | Angle around the carbonyl carbon. |
| C(O)-O-C(alkyl) | ~115 | Angle at the ester oxygen. |
| C(ar)-C(ar)-N | ~118 | Angle of attachment of the nitro group. |
| O-N-O | ~124 | Angle within the nitro group. |
| Torsional Angles (°) | ||
| Dihedral angle between the nitro group and the benzene ring | Small (near 0°) | The nitro group tends to be coplanar with the aromatic ring to maximize resonance stabilization. nih.gov |
| Dihedral angle between the ester group and the benzene ring | Variable | The ester group may be twisted out of the plane of the benzene ring due to steric hindrance with the ortho hydrogens and to accommodate crystal packing forces. nih.gov |
Computational and Theoretical Investigations of 2 Methylbutyl 4 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of a molecule's geometry, electronic structure, and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This optimization process involves finding the set of atomic coordinates that corresponds to the lowest possible energy. For a molecule like 2-Methylbutyl 4-nitrobenzoate (B1230335), DFT calculations, often using a basis set such as B3LYP/6-311++G, would be employed to predict bond lengths, bond angles, and dihedral angles.
The geometry of the 4-nitrobenzoate group is expected to be relatively planar, with the nitro group and the ester group lying nearly in the same plane as the benzene (B151609) ring. This planarity is a result of the delocalization of π-electrons across the aromatic system. In similar reported structures, such as methyl 4-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is minimal. nih.gov The methoxycarbonyl group in methyl 4-nitrobenzoate has a slight dihedral angle with the benzene ring. nih.gov For 2-Methylbutyl 4-nitrobenzoate, the geometry of the benzoate (B1203000) moiety would be similar, while the branched alkyl chain would adopt a staggered conformation to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for the Benzoate Moiety of this compound (Illustrative)
| Parameter | Predicted Value Range |
|---|---|
| C-C (aromatic) bond length | 1.38 - 1.40 Å |
| C=O bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.34 Å |
| N-O bond length | ~1.22 Å |
| C-N bond length | ~1.48 Å |
| O-N-O bond angle | ~124° |
| Dihedral Angle (NO2-Ring) | < 5° |
Note: These values are illustrative and based on data for analogous compounds like methyl 4-nitrobenzoate.
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which would be localized primarily on the nitroaromatic ring. The HOMO would likely be distributed over the benzene ring and the ester group. Computational studies on similar aromatic nitro compounds have shown that the HOMO-LUMO gap is a key factor in determining their electronic behavior.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -2.5 to -3.5 |
Note: These are estimated values based on typical DFT calculations for similar aromatic nitro compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making these the most likely sites for electrophilic interactions. The hydrogen atoms of the aromatic ring and the alkyl chain would exhibit positive potential, with the region around the nitro group being particularly electron-deficient. This information is critical for understanding the intermolecular interactions the molecule can engage in.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, DFT calculations would predict characteristic vibrational frequencies. The key vibrational modes would include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the 2-methylbutyl group, expected in the 2850-2960 cm⁻¹ region.
C=O stretching: A strong absorption band for the ester carbonyl group, predicted around 1720-1740 cm⁻¹.
NO₂ asymmetric and symmetric stretching: Strong bands expected near 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. rsc.org
C-O stretching: Associated with the ester linkage, appearing in the 1200-1300 cm⁻¹ range.
These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate correlation with experimental spectroscopic data.
Molecular Modeling and Dynamics
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and intermolecular interactions of a system.
The 2-methylbutyl group attached to the ester oxygen introduces conformational flexibility to the molecule. A conformational analysis would be necessary to identify the different stable conformers and their relative energies. The rotation around the C-O and C-C single bonds of the alkyl chain gives rise to various spatial arrangements.
Intermolecular Interactions and Aggregation Behavior
Computational studies and crystallographic analyses of related nitrobenzoate compounds provide significant insight into the potential intermolecular interactions and aggregation behavior of this compound. While specific crystal structure data for this compound is not prominently available, the interactions are largely governed by the functional groups present: the nitro group, the ester moiety, and the aromatic ring.
In analogous crystalline structures, such as methyl 4-nitrobenzoate, intermolecular forces are dominated by weak C-H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules, with the oxygen atoms of the highly polar nitro group and the carbonyl group of the ester acting as hydrogen bond acceptors. researchgate.netcore.ac.uk The aromatic C-H groups and the aliphatic C-H groups of the alkyl chain can serve as donors. For instance, in a related compound, benzene-C—H···O(nitro) interactions were observed to connect molecular aggregates into a three-dimensional architecture. core.ac.uk
| Interaction Type | Donor Group | Acceptor Group | Significance |
|---|---|---|---|
| Hydrogen Bonding | Aromatic C-H, Aliphatic C-H | Nitro (O=N-O), Carbonyl (C=O) | Primary driver of molecular packing and aggregation. researchgate.netcore.ac.uk |
| π-π Stacking | Nitrobenzene Ring | Nitrobenzene Ring | Contributes to crystal lattice stabilization through stacking of aromatic systems. researchgate.net |
| Dipole-Dipole | Ester Moiety, Nitro Group | Ester Moiety, Nitro Group | Arises from the permanent dipoles of the polar functional groups. |
| Van der Waals Forces | Entire Molecule | Entire Molecule | General attractive forces contributing to overall cohesion. core.ac.uk |
Structure-Property Relationship Studies
The nitro group (-NO₂) exerts a profound influence on the electronic structure of the this compound molecule. It is a powerful electron-withdrawing group, a characteristic that stems from two primary electronic effects: the inductive effect and the resonance effect. tcichemicals.com
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached benzene ring through the sigma (σ) bond framework. This effect is comparable in strength to that of two chlorine atoms. tcichemicals.com
Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto itself. This is possible because the nitrogen atom bears a formal positive charge and is double-bonded to one oxygen and single-bonded to another, which carries a formal negative charge. This delocalization creates resonance structures where the ortho and para positions of the ring (the para position being where the nitro group is located) become electron-deficient.
This strong electron-withdrawing nature significantly impacts the molecule's properties. It enhances the electrophilicity of the carbonyl carbon in the ester group, making the compound a good substrate for nucleophilic substitution reactions. solubilityofthings.com Computational analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify these electronic effects. researchgate.net NBO analysis can reveal charge delocalization, while MEP maps predict reactive sites for electrophilic and nucleophilic attack. researchgate.net The significant charge transfer interactions within the molecule can be explained by a low frontier orbital energy gap (HOMO-LUMO gap). researchgate.net
| Electronic Effect | Mechanism | Consequence |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity of N and O atoms. tcichemicals.com | Decreases electron density on the aromatic ring. |
| Resonance Effect (-R) | Delocalization of π-electrons from the benzene ring to the nitro group. tcichemicals.com | Creates significant electron deficiency at the ortho and para positions of the ring. |
| Overall Effect | Strong deactivation of the aromatic ring. | Increases the electrophilicity of the carbonyl carbon and influences overall molecular reactivity. solubilityofthings.com |
The alcoholic part of the ester, the 2-methylbutyl group, introduces a critical stereochemical feature into the molecule: chirality. The carbon atom at position 2 of the butyl chain is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a methyleneoxy group (-CH₂O-).
Due to this chiral center, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (S)-2-methylbutyl 4-nitrobenzoate and (R)-2-methylbutyl 4-nitrobenzoate.
While enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction, and the other will rotate it in a counter-clockwise (-) direction by an equal amount. More significantly, enantiomers can exhibit different biological activities and reactivity in chiral environments, as their three-dimensional shapes will interact differently with other chiral molecules like enzymes or receptors. ontosight.ai The synthesis of such a compound from racemic 2-methylbutanol would result in a racemic mixture (an equal mixture of both enantiomers), whereas using an enantiomerically pure alcohol would yield the corresponding pure enantiomer of the ester.
| Feature | Description | Implication |
|---|---|---|
| Chiral Center | Carbon-2 of the butyl group is bonded to four different substituents. | The molecule is chiral and exists as enantiomers. |
| Enantiomers | (S)-2-methylbutyl 4-nitrobenzoate and (R)-2-methylbutyl 4-nitrobenzoate. | Non-superimposable mirror images. |
| Optical Activity | The pure enantiomers rotate plane-polarized light in opposite directions. ontosight.ai | A key characteristic used to distinguish between enantiomers. |
| Diastereotopic Protons | The two protons on the -CH₂O- group are diastereotopic due to the adjacent chiral center. | They are chemically non-equivalent and would appear as distinct signals in an NMR spectrum. |
Chemical Reactivity and Transformation Pathways of 2 Methylbutyl 4 Nitrobenzoate
Hydrolysis Reactions
The ester linkage in 2-Methylbutyl 4-nitrobenzoate (B1230335) is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This process can be effectively catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of 2-Methylbutyl 4-nitrobenzoate proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-methylbutanol yields 4-nitrobenzoic acid. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring has a modest effect on the rate of acid-catalyzed hydrolysis. Each step in this mechanism is reversible, and the reaction is typically driven to completion by using a large excess of water.
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for cleaving esters. orgsyn.org For this compound, this reaction is irreversible and involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the 2-methylbutoxide as the leaving group. In the final step, a rapid acid-base reaction occurs where the liberated alkoxide deprotonates the newly formed 4-nitrobenzoic acid, yielding sodium 4-nitrobenzoate and 2-methylbutanol.
Studies on similar esters, such as methyl 4-nitrobenzoate, demonstrate that the hydrolysis rate is significantly enhanced by the presence of an electron-withdrawing group like the nitro group in the para position. oieau.fr This group stabilizes the transition state of the rate-determining step. The reaction is generally considered to be a bimolecular acyl-oxygen cleavage (BAc2) mechanism. stackexchange.com
Table 1: Hydrolysis Conditions for Benzoate (B1203000) Esters
| Reaction Type | Catalyst/Reagent | General Conditions | Products | Key Observations |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄, HCl) | Aqueous solution, heat | 4-Nitrobenzoic acid, 2-Methylbutanol | Reversible reaction. oieau.fr |
| Base-Catalyzed Hydrolysis (Saponification) | OH⁻ (e.g., NaOH, KOH) | Aqueous solution, heat | Salt of 4-nitrobenzoic acid, 2-Methylbutanol | Irreversible reaction; rate enhanced by the para-nitro group. orgsyn.orgoieau.fr |
Reduction of the Nitro Group
The nitro group of this compound is readily reduced to an amino group, a pivotal transformation in the synthesis of various derivatives, particularly in the pharmaceutical and dye industries. This reduction can be achieved through several methods, most notably catalytic hydrogenation and the use of dissolving metals in acid.
Catalytic Hydrogenation to Amino-Benzoate Derivatives
Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. masterorganicchemistry.com The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. This process is highly selective for the nitro group, leaving the ester functionality and the aromatic ring intact. The product of this reaction is 2-Methylbutyl 4-aminobenzoate. The resulting amino group is a strongly activating, ortho-, para-directing substituent for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Selective Reduction Methods (e.g., Sn/HCl, Fe/HCl)
A classic and widely used alternative to catalytic hydrogenation is the reduction of the nitro group using a metal in an acidic medium. masterorganicchemistry.com Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this transformation. masterorganicchemistry.comscispace.com
Tin (Sn) and HCl: This combination is a powerful reducing system for converting nitroarenes to anilines. researchgate.net The reaction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.
Iron (Fe) and HCl: This is often the preferred method in industrial settings due to the lower cost of iron scrap and a more favorable reaction profile. stackexchange.com A key advantage is that only a catalytic amount of HCl is needed because the iron(II) chloride (FeCl₂) produced can be hydrolyzed by steam, regenerating the acid in situ. stackexchange.com This makes the reaction self-sustaining.
Other metal-based systems, such as zinc (Zn) powder with ammonium (B1175870) chloride, also provide a mild and effective means for this reduction. niscpr.res.inresearchgate.net
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Pd/C | Ethanol solvent, H₂ pressure (e.g., 50 psi) | High yield, clean reaction, catalyst can be recovered. | Requires specialized pressure apparatus. |
| Fe/HCl | Reflux in ethanol/water | Inexpensive, only catalytic HCl required, self-sustaining. stackexchange.com | Can produce significant amounts of iron sludge waste. |
| Sn/HCl | Reflux in acidic medium | Effective and reliable. scispace.comresearchgate.net | Stoichiometric amounts of acid are consumed; tin salts can be toxic. |
| Zn/NH₄Cl | Methanol (B129727)/water, room temperature | Mild conditions, easy work-up. researchgate.net | Yields can sometimes be lower than with stronger reducing agents. |
Reactions Involving the Ester Functionality
The ester group is a primary site for nucleophilic acyl substitution reactions.
Transamidation to Nitrobenzamides
This compound can be converted to various N-substituted 4-nitrobenzamides through a transamidation reaction. This process involves reacting the ester with a primary or secondary amine, which displaces the 2-methylbutanol to form a more stable amide bond.
The reaction generally requires a catalyst or promoter, as esters are less reactive than other carboxylic acid derivatives. Modern synthetic methods utilize reagents such as lithium bis(trimethylsilyl)amide (LiHMDS) or various metal catalysts (e.g., based on nickel, iron, or lanthanides) to facilitate the amidation of even unactivated esters under mild conditions. nih.govnsf.govnih.govmdpi.com For example, a general, transition-metal-free protocol involves treating the ester with an amine in the presence of LiHMDS at room temperature. nih.gov
The general transformation is as follows:
This compound + R¹R²NH → N,N-R¹R²-4-nitrobenzamide + 2-Methylbutanol
This reaction is valuable for synthesizing a library of 4-nitrobenzamide (B147303) derivatives, which are important intermediates in pharmaceuticals and materials science.
Reaction with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of the ester group. wikipedia.org The reaction with this compound proceeds via a two-step addition mechanism.
First Addition: The first equivalent of the organometallic reagent adds to the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: This intermediate is unstable and collapses, eliminating the 2-methylbutoxide (-OCH₂(CH₃)CHCH₂CH₃) leaving group to form an intermediate ketone (4-nitro-R-ketone).
Second Addition: The resulting ketone is more reactive than the starting ester towards the organometallic reagent. Therefore, it rapidly reacts with a second equivalent of the reagent.
Protonation: A final aqueous acidic workup protonates the resulting alkoxide to yield a tertiary alcohol, where two of the alkyl/aryl groups are identical and originate from the organometallic reagent. ucalgary.cayoutube.comyoutube.com
It is not possible to stop the reaction at the ketone stage when using these highly reactive organometallic reagents.
Table 1: Reaction of this compound with Organometallic Reagents
| Reagent (R-M) | Intermediate Product | Final Product (after acidic workup) |
| Grignard (e.g., CH₃MgBr) | 4-nitroacetophenone | 2-(4-nitrophenyl)propan-2-ol |
| Organolithium (e.g., PhLi) | 4-nitrobenzophenone | (4-nitrophenyl)diphenylmethanol |
Photochemical Reactions and Excited State Chemistry
Nitroaromatic compounds are well-known for their rich and complex photochemistry. Upon absorption of UV light, this compound can undergo several transformations, primarily involving the nitro group.
Photoreduction Pathways of Nitro Aromatic Compounds
Irradiation of nitroaromatic compounds, particularly in the presence of a hydrogen-donating solvent (like ethanol or isopropanol), can lead to the reduction of the nitro group. acs.orgacs.org The reaction proceeds through the excited triplet state of the nitro compound, which can abstract a hydrogen atom from the solvent. This initiates a sequence of reduction steps.
The typical photoreduction pathway proceeds as follows:
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
Hydroxylamino to Amino: The final step is the reduction of the hydroxylamino group to an amino group (-NH₂).
Therefore, photolysis of this compound in a suitable solvent could yield 2-methylbutyl 4-aminobenzoate. Other photochemical reactions, such as those involving the ester portion (e.g., photo-Fries rearrangement), may also occur but are often outcompeted by the more facile reactions of the excited nitro group. acs.orgresearchgate.net
Photoinduced Cleavage of the Ester Bond
The photochemical behavior of nitroaromatic compounds, including esters like this compound, is a subject of significant scientific interest due to the diverse reaction pathways initiated by ultraviolet (UV) irradiation. researchgate.net The presence of the nitro (NO₂) group on the benzene ring dramatically influences the excited-state chemistry, often leading to reactions that are not observed in their non-nitrated analogues. researchgate.netacs.org While the photo-Fries rearrangement is a common photoreaction for many aryl esters, the photochemistry of nitrobenzoate esters is often dominated by alternative pathways, such as reduction of the nitro group and transesterification, particularly in alcohol solvents. acs.org
Upon absorption of UV light, the 4-nitrobenzoate moiety is promoted to an electronically excited state. The subsequent chemical transformations are dictated by the nature of this excited state, the solvent, and the structure of the ester. researchgate.netacs.org For nitroaromatic compounds, intersystem crossing to triplet states is often a rapid and efficient process. researchgate.net
Research on phenyl 4-nitrobenzoate in ethanol solution has shown that instead of undergoing the expected photo-Fries rearrangement, the major reaction pathway involves transesterification to form ethyl 4-nitrobenzoate, followed by the reduction of the nitro group to an amino group. acs.org This suggests that the cleavage of the ester bond in this compound under similar conditions might be outcompeted by other photochemical processes. The photoreduction of the nitro group is a common phenomenon for nitroaromatic compounds in the presence of a hydrogen-donating solvent like an alcohol. acs.org
The general mechanism for the photoinduced cleavage of an ester bond can proceed through several pathways, although specific studies on this compound are not extensively detailed in the literature. One potential, though less common for this class, is the homolytic cleavage of the ester's acyl-oxygen bond to yield a 4-nitrobenzoyl radical and a 2-methylbutoxy radical. Another possibility involves an intramolecular hydrogen abstraction by the excited nitro group, a pathway well-documented for ortho-nitrobenzyl esters, which leads to rearrangement and cleavage. nih.gov However, for para-substituted nitrobenzoates like this compound, intermolecular reactions with the solvent often play a more significant role. acs.org
The following table summarizes the photochemical reactions observed for related nitrobenzoate esters, which can be considered indicative of the potential reactivity of this compound.
| Precursor Ester | Solvent | Major Photoproducts | Reaction Type | Reference |
| Phenyl 4-nitrobenzoate | Ethanol | Ethyl 4-nitrobenzoate, Ethyl 4-aminobenzoate | Transesterification, Nitro-group reduction | acs.org |
| General Nitroaromatic Compounds | Various | Products of photosubstitution, photoredox reactions, photodissociation, and photo-induced nitro-nitrite rearrangements | Various | researchgate.net |
Advanced Applications and Future Research Directions for 2 Methylbutyl 4 Nitrobenzoate
The unique molecular architecture of 2-methylbutyl 4-nitrobenzoate (B1230335), featuring a chiral ester component and an electron-deficient aromatic ring, positions it as a valuable compound in several advanced chemical fields. Its utility extends beyond simple characterization into complex synthesis, materials science, and the development of new chemical methodologies. This article explores its potential in these cutting-edge applications and points toward future research avenues.
Q & A
Q. What are the optimized synthetic routes for 2-methylbutyl 4-nitrobenzoate, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via esterification of 4-nitrobenzoic acid with 2-methylbutanol using acid catalysts (e.g., H₂SO₄) or ultrasonic-assisted methods. For example, ultrasound irradiation improves reaction efficiency by enhancing mixing and reducing reaction time . Post-synthesis, purity is verified using GC-MS with a capillary column (e.g., HP-5ms) and helium carrier gas. Calibration curves for 4-nitrobenzoic acid and the ester product are critical for quantification . Crystallization from ethanol or methanol may further purify the compound, monitored by melting point analysis (e.g., 191–194°C for related derivatives) .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, nitro group asymmetric stretch ~1520 cm⁻¹).
- NMR : ¹H NMR confirms ester alkyl chain integration (e.g., 2-methylbutyl protons at δ 0.8–1.6 ppm) and aromatic proton splitting patterns .
- Single-crystal X-ray diffraction : Resolves molecular packing and hydrogen-bonding patterns, as demonstrated for cyclohexylammonium 4-nitrobenzoate derivatives .
Q. How is the compound quantified in complex mixtures?
Methodological Answer: Reverse-phase HPLC with UV detection (λ = 260–280 nm) is standard. A validated pharmacopeial method for ethyl 4-nitrobenzoate (similar structure) uses a C18 column, methanol/water mobile phase, and relative retention time comparison. System suitability requires ≥2.0 resolution between analytes and ≤5% RSD for reproducibility .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystalline structure of this compound derivatives?
Methodological Answer: Graph set analysis (e.g., Etter’s rules) predicts hydrogen-bonding motifs. For example, nitro and ester groups often form R₂²(8) motifs with adjacent molecules, stabilizing the crystal lattice. Computational tools like Mercury CSD or CrystalExplorer visualize these interactions, while thermal analysis (TGA/DSC) assesses stability .
Q. What mechanistic insights explain byproduct formation during esterification?
Methodological Answer: Competing reactions (e.g., transesterification or nitro group reduction) may occur under acidic or high-temperature conditions. LC-MS or GC-MS identifies byproducts like methyl 4-nitrobenzoate (from methanol traces) or hydroxylamine derivatives. Kinetic studies under varying temperatures/pH resolve reaction pathways .
Q. Can DFT models predict the compound’s nonlinear optical (NLO) properties?
Methodological Answer: Yes. For cyclohexylammonium 4-nitrobenzoate, DFT calculations (B3LYP/6-311++G(d,p)) correlate hyperpolarizability (β) with experimental NLO data. UV-Vis (cutoff ~263 nm) and Z-scan measurements validate computational predictions, showing potential for optical limiting applications .
Q. How do microbial pathways metabolize 4-nitrobenzoate derivatives?
Methodological Answer: In Pseudomonas putida TW3, pnbA (4-nitrobenzoate reductase) converts 4-nitrobenzoate to 4-hydroxylaminobenzoate, followed by pnbB (lyase) cleavage to protocatechuate. Knockout strains and isotopic labeling (¹⁵N) track ammonium release, while LC-MS/MS monitors intermediate turnover .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies for esterification—ultrasound vs. conventional methods?
Methodological Answer: Ultrasound-assisted methods claim >90% yield in 2 hours , while traditional reflux requires 6–8 hours for similar yields . Contradictions arise from solvent choice (polar vs. nonpolar) and catalyst dispersion. Controlled studies under identical conditions (e.g., H₂SO₄, 70°C) with GC-MS monitoring are needed to isolate ultrasound’s mechanical vs. thermal effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
